3-Amino-5-phenylcyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-amino-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMNLWBJTKNPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293259 | |
| Record name | 3-Amino-5-phenyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36646-70-5 | |
| Record name | 3-Amino-5-phenyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36646-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-phenyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-phenylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of phenyl-substituted quinones.
Reduction: Formation of 3-amino-5-phenylcyclohexanone.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Condensation | Involves the reaction of phenylacetone with an appropriate amine under acidic conditions. |
| Cyclization | Achieved through heating and catalysis to promote ring formation. |
| Multi-step synthesis | Utilizes various reagents to create intermediates leading to the final product. |
Chemistry
3-Amino-5-phenylcyclohex-2-en-1-one serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through:
- Functional Group Modifications : The amino group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.
Biology
Research indicates potential biological activities associated with this compound:
- Antibacterial Properties : Studies have shown that derivatives exhibit activity against certain bacterial strains.
Medicine
The compound is being explored for its therapeutic potential:
- Anticancer Activity : Initial studies suggest it may inhibit the growth of cancer cells through specific molecular interactions.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial effects of this compound derivatives against Gram-positive bacteria. Results indicated a significant reduction in bacterial growth, suggesting a mechanism involving cell wall disruption.
Case Study 2: Anticancer Potential
Research conducted on cancer cell lines demonstrated that this compound can induce apoptosis in malignant cells, potentially through modulation of signaling pathways involved in cell survival.
Mechanism of Action
The mechanism of action of 3-Amino-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain receptors or enzymes. The cyclohexenone ring can undergo redox reactions, modulating the compound’s activity.
Comparison with Similar Compounds
Molecular and Structural Properties
The table below compares key structural and physical properties of 3-Amino-5-phenylcyclohex-2-en-1-one with four analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| This compound | 3-NH₂, 5-C₆H₅ | C₁₁H₁₁NO | 173.21 | High polarity, moderate solubility in polar solvents |
| 3-Amino-5-methylcyclohex-2-en-1-one | 3-NH₂, 5-CH₃ | C₇H₁₁NO | 125.17 | Lower hydrophobicity, higher volatility |
| 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one | 3-(Cl-C₆H₃-NH-), 5-CH₃ | C₁₃H₁₅ClN₂O | 250.72 | Enhanced steric bulk, potential halogen bonding |
| 3-Ethoxy-5-phenylcyclohex-2-en-1-one | 3-OCH₂CH₃, 5-C₆H₅ | C₁₄H₁₆O₂ | 228.28 | Reduced nucleophilicity, increased lipophilicity |
| 3-Amino-2-cyclohexenone | 3-NH₂, no phenyl/methyl | C₆H₉NO | 111.14 | Simpler structure, higher solubility in water |
Key Observations :
- Phenyl vs. Methyl Substitution : The phenyl group in the target compound increases molecular weight by ~48 g/mol compared to the methyl analog (125.17 vs. 173.21 g/mol), reducing volatility and enhancing π-π stacking interactions .
- Amino vs. Ethoxy Groups: Replacing the amino group with ethoxy (as in 3-ethoxy-5-phenylcyclohex-2-en-1-one) lowers polarity and nucleophilicity but improves stability under acidic conditions .
Structural and Crystallographic Insights
- Hydrogen Bonding: The amino group forms stronger intermolecular hydrogen bonds than ethoxy or methyl substituents, affecting crystal packing and melting points .
Biological Activity
Overview
3-Amino-5-phenylcyclohex-2-en-1-one is a compound characterized by its unique structural features, including an amino group, a phenyl group, and a cyclohexenone structure. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The structural characteristics of this compound allow for various chemical reactions, including oxidation, reduction, and substitution. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions enhance the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to ketones or quinones | KMnO₄, CrO₃ |
| Reduction | Converts cyclohexenone to cyclohexane | NaBH₄, LiAlH₄ |
| Substitution | Amino group participates in nucleophilic substitution | Alkyl halides, acyl chlorides |
Biological Activity
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with various cellular targets.
Antimicrobial Activity
Studies have shown that derivatives of cyclohexenones can exhibit significant antimicrobial effects. For instance, the compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. This has been demonstrated in several case studies where modified versions of cyclohexenones showed enhanced efficacy against resistant strains of bacteria .
Anticancer Properties
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Research indicates that the compound can modulate pathways involved in cell proliferation and survival. In vitro studies have reported that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Infectious Diseases explored the antimicrobial effects of cyclohexenone derivatives against methicillin-resistant Staphylococcus aureus. The results indicated that certain modifications to the structure significantly improved antibacterial activity.
- Anticancer Activity : In a research article from Cancer Research, the effects of this compound on breast cancer cell lines were examined. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Comparative Analysis
When comparing this compound with similar compounds such as 3-Amino-5-phenylcyclohexanone and derivatives with hydroxyl groups, it is evident that the presence of the cyclohexenone structure contributes significantly to its biological activity. The unique combination of functional groups allows for versatile interactions with biological targets, enhancing its therapeutic potential.
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-5-phenylcyclohexanone | Lacks double bond | Moderate activity |
| 3-Amino-5-phenylcyclohexenol | Contains hydroxyl group | Enhanced antioxidant properties |
| This compound | Unique cyclohexenone structure | Strong antimicrobial and anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
